5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran

Kv1.3 Ion Channel Blocker Autoimmune Disease Research

5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran (CAS 88349-53-5) is a synthetic benzofuran derivative with a molecular formula of C14H16O5 and a molecular weight of 264.27 g/mol. It is classified as a voltage-gated potassium channel blocker, specifically targeting the Kv1.3 channel (Kv1.3), which is a validated therapeutic target for T-cell-mediated autoimmune diseases.

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
CAS No. 88349-53-5
Cat. No. B12889578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran
CAS88349-53-5
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C2=C1C=CO2)OCC)O)C(=O)C
InChIInChI=1S/C14H16O5/c1-4-17-12-9-6-7-19-13(9)14(18-5-2)11(16)10(12)8(3)15/h6-7,16H,4-5H2,1-3H3
InChIKeySNDWDSDJDCNZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran (CAS 88349-53-5): A Kv1.3-Blocking Benzofuran Derivative for Immunological Research


5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran (CAS 88349-53-5) is a synthetic benzofuran derivative with a molecular formula of C14H16O5 and a molecular weight of 264.27 g/mol. It is classified as a voltage-gated potassium channel blocker, specifically targeting the Kv1.3 channel (Kv1.3), which is a validated therapeutic target for T-cell-mediated autoimmune diseases [1]. The compound is structurally characterized by a 5-acetyl group, a 6-hydroxy group, and ethoxy substituents at the 4- and 7-positions of the benzofuran core. Its primary documented bioactivity is the blockade of the mouse Kv1.3 channel, with a reported EC50 of 6,000 nM in a cell-based assay [1]. This compound serves as a versatile intermediate for further synthetic elaboration, particularly via Claisen-Schmidt condensation of the 5-acetyl group, enabling the generation of chalcone-based Kv1.3 blockers with enhanced potency [2].

Why 5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran Cannot Be Simply Replaced by Khellinone or Other Benzofuran Analogs


Substituting 5-acetyl-4,7-diethoxy-6-hydroxybenzofuran with its closest natural analog, khellinone (5-acetyl-4,7-dimethoxy-6-hydroxybenzofuran, CAS 484-51-5), or other in-class benzofuran derivatives is not scientifically equivalent due to demonstrable quantitative differences in both target potency and physicochemical properties. The diethoxy substitution on the benzofuran core confers a 7.5-fold increase in Kv1.3 blocking potency compared to the dimethoxy analog khellinone [1], a gain that is mechanistically consistent with a reported 60–70-fold potency jump observed when khellinone's 6-hydroxy group is derivatized [2]. Furthermore, the ethoxy groups increase the calculated logP by approximately 0.78 units (from ~2.36 to 3.14), significantly altering the compound's lipophilicity profile and potentially affecting membrane permeability, solubility, and off-target binding [3]. These differences mean that structure-activity relationship (SAR) data or biological results obtained with khellinone cannot be assumed to hold for the diethoxy analog, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran Against Closest Analogs


7.5-Fold Superior Kv1.3 Channel Blockade Potency over Khellinone

5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran blocks the mouse Kv1.3 potassium channel with an EC50 of 6,000 nM (6 µM), whereas the natural product khellinone, which bears methoxy groups at the 4- and 7-positions instead of ethoxy groups, exhibits an EC50 of 45,000 nM (45 µM) in the same cell-based assay system using L929 cells expressing the channel [1][2]. This represents a 7.5-fold improvement in potency attributable solely to the ethoxy-for-methoxy substitution. The result is consistent with prior structure-activity relationship (SAR) observations that increasing the steric bulk and lipophilicity at the 4- and 7-positions of the khellinone scaffold enhances Kv1.3 binding affinity [2].

Kv1.3 Ion Channel Blocker Autoimmune Disease Research

Calculated LogP 3.14: Significantly Higher Lipophilicity than Khellinone (LogP 2.36)

The calculated octanol-water partition coefficient (logP) for 5-acetyl-4,7-diethoxy-6-hydroxybenzofuran is 3.14, based on its molecular structure [1]. In contrast, khellinone, the dimethoxy analog, has a reported calculated logP of 2.36 . This difference of 0.78 logP units reflects a more than 6-fold increase in the lipid/water partition ratio, rendering the diethoxy compound substantially more lipophilic. Higher lipophilicity can translate to increased passive membrane permeability, potentially facilitating cellular uptake in cell-based or in vivo assays, but may also reduce aqueous solubility .

Lipophilicity LogP Membrane Permeability

Molecular Weight Advantage: 264.27 g/mol vs. Khellinone's 236.22 g/mol

5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran has a molecular weight of 264.27 g/mol, while khellinone's molecular weight is 236.22 g/mol—a difference of 28.05 g/mol attributable to the replacement of two methoxy groups (-OCH3, 31.03 Da each) with ethoxy groups (-OCH2CH3, 45.06 Da each) [1]. Both compounds comply with Lipinski's Rule of Five (molecular weight <500 Da), but the 12% mass increase of the target compound may affect pharmacokinetic properties such as the rate of passive diffusion and metabolic stability. The diethoxy analog also has five rotatable bonds (versus four for khellinone), which increases conformational entropy and may influence binding kinetics [2].

Molecular Weight Drug-Likeness Physicochemical Profile

Research and Industrial Applications of 5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran Based on Quantitative Evidence


Kv1.3 Channel Blockade in T-Cell Autoimmune Disease Models

The compound's demonstrated Kv1.3 blocking activity (EC50 6,000 nM) supports its use as a tool compound for studying T-cell activation, effector memory T (TEM) cell function, and the role of Kv1.3 in autoimmune disease models such as multiple sclerosis, rheumatoid arthritis, and type-1 diabetes [1]. Its 7.5-fold potency advantage over khellinone [1][2] means that lower concentrations are required to achieve comparable channel blockade, potentially reducing non-specific effects and compound consumption in cell-based assays.

Synthetic Intermediate for Chalcone-Based Kv1.3 Blockers

The 5-acetyl group on the benzofuran scaffold enables Claisen-Schmidt condensation with aryl aldehydes to generate chalcone derivatives, a well-established strategy for developing sub-micromolar Kv1.3 blockers based on the khellinone chemotype [2][3]. The diethoxy substitution provides a distinct starting point for SAR exploration, as the increased bulk and lipophilicity at the 4- and 7-positions may translate into differential selectivity profiles against other Kv1-family channels (Kv1.1, Kv1.2, Kv1.5) compared to the dimethoxy chalcone series [2].

Building Block for Lipophilicity-Driven Medicinal Chemistry Programs

With a calculated logP of 3.14—approximately 0.78 units higher than khellinone—this compound is particularly suited for medicinal chemistry programs targeting intracellular or membrane-bound targets where higher compound lipophilicity is required for adequate membrane permeability [4]. It can serve as a benzofuran core that balances the 5-acetyl and 6-hydroxy hydrogen-bond donor/acceptor functionality with increased hydrophobicity, enabling fine-tuning of ADME properties without additional synthetic steps.

Quote Request

Request a Quote for 5-Acetyl-4,7-diethoxy-6-hydroxybenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.